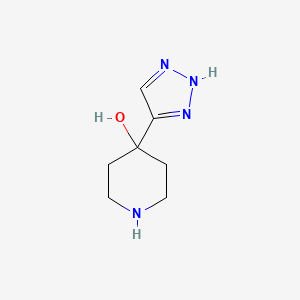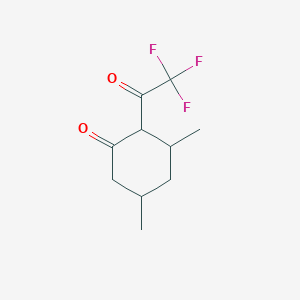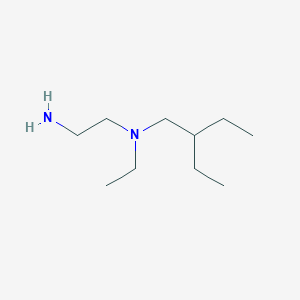
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine is a chemical compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine can be achieved through several methods. One common approach involves the reductive amination of aldehydes or ketones with amines in the presence of a reducing agent. For example, the reaction of 2-ethylbutanal with ethylamine and a reducing agent such as sodium cyanoborohydride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(ethyl)(2-ethylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A compound with three amine groups, used in similar applications but with different reactivity and coordination properties.
N,N-Diethyl-2-ethylbutylamine: A structurally similar compound with different substitution patterns on the nitrogen atoms.
Uniqueness
(2-Aminoethyl)(ethyl)(2-ethylbutyl)amine is unique due to its specific arrangement of amine groups and alkyl chains, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H24N2 |
|---|---|
Molecular Weight |
172.31 g/mol |
IUPAC Name |
N'-ethyl-N'-(2-ethylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-4-10(5-2)9-12(6-3)8-7-11/h10H,4-9,11H2,1-3H3 |
InChI Key |
QWIMTYCIJNNQSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CN(CC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


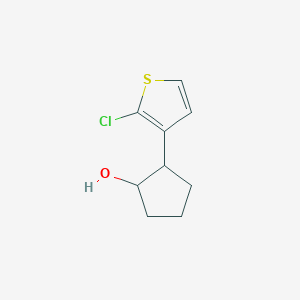

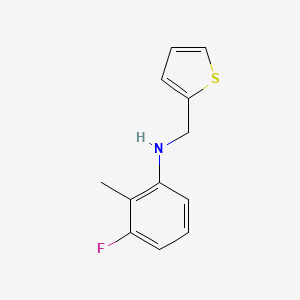
![3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13283247.png)
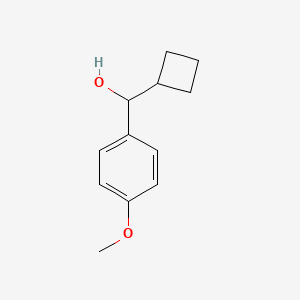

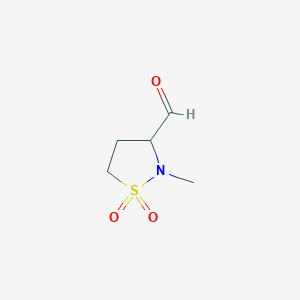
![1-[(4-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13283259.png)
![(3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13283262.png)

